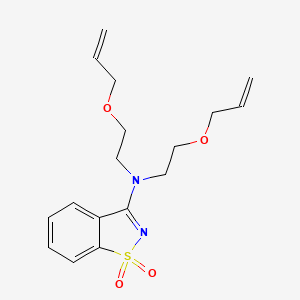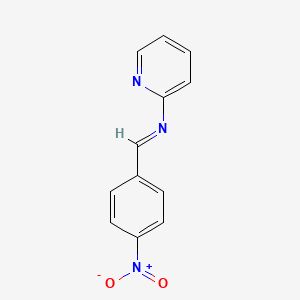![molecular formula C21H19N3O2 B11545487 2-methyl-N-{4-[5-(2-methylacryloyl)-1H-benzimidazol-2-yl]phenyl}prop-2-enamide](/img/structure/B11545487.png)
2-methyl-N-{4-[5-(2-methylacryloyl)-1H-benzimidazol-2-yl]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and multiple methylprop-2-enoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE typically involves multiple steps. One common approach is the reaction of 2-methylprop-2-enoyl chloride with 1H-1,3-benzodiazole-2-amine to form an intermediate, which is then reacted with 4-aminophenylprop-2-enamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE: Unique due to its specific substitution pattern and the presence of multiple methylprop-2-enoyl groups.
Benzodiazole derivatives: Similar in structure but may lack the specific functional groups present in the target compound.
Methylprop-2-enoyl compounds: Share the methylprop-2-enoyl group but differ in the core structure.
Uniqueness
The uniqueness of 2-METHYL-N-{4-[5-(2-METHYLPROP-2-ENOYL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}PROP-2-ENAMIDE lies in its combination of a benzodiazole ring with multiple methylprop-2-enoyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[6-(2-methylprop-2-enoyl)-1H-benzimidazol-2-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H19N3O2/c1-12(2)19(25)15-7-10-17-18(11-15)24-20(23-17)14-5-8-16(9-6-14)22-21(26)13(3)4/h5-11H,1,3H2,2,4H3,(H,22,26)(H,23,24) |
InChI Key |
CWFWIHBAELDTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11545411.png)
![2-hydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2,2-bis(3-methylphenyl)acetohydrazide](/img/structure/B11545417.png)
![2-(3-bromophenoxy)-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide](/img/structure/B11545431.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B11545437.png)
![2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11545448.png)
![N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11545458.png)
![dimethyl 2-{1-[(2-iodophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11545459.png)
![N-[2-(benzyloxy)ethyl]benzenesulfonamide](/img/structure/B11545465.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545469.png)
![1-(3'-(3-Chloro-2-methylphenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B11545471.png)


![1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B11545491.png)
![4-bromo-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B11545494.png)
